molecular formula C7H15B B1339465 1-Bromo-4,4-dimethylpentane CAS No. 6570-95-2

1-Bromo-4,4-dimethylpentane

Cat. No. B1339465
CAS RN: 6570-95-2
M. Wt: 179.1 g/mol
InChI Key: XPFWXIBYHHZALL-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpentane, also known as 1-bromo-2,2-dimethylpropane, is an alkyl halide that is widely used in organic chemistry as a reagent for a variety of reactions. It is known for its high reactivity, making it an ideal choice for many synthetic processes. 1-Bromo-4,4-dimethylpentane is a colorless liquid with a boiling point of 83 °C and a melting point of -15 °C. It is miscible with many organic solvents and is also slightly soluble in water.

Scientific Research Applications

Synthesis and Structural Characterization

1-Bromo-4,4-dimethylpentane is utilized in various synthetic and structural characterization processes. For example, it has been used in the synthesis of 5-bromo-2,3-dimethylphenol, a compound achieved through the bromination of disubstituted cyclohexanedione followed by oxidation. The structural details of such compounds are often confirmed through methods like X-ray analysis (Niestroj, Bruhn & Maier, 1998).

Catalyzed Synthesis

The compound is also involved in catalyzed synthesis processes. For instance, it has been used in a palladium-catalyzed cross-coupling reaction to create 4,4-dimethyl-1-phenylpenta-1,2-diene, demonstrating its utility in creating complex molecular structures (Graaf, Boersma, Koten & Elsevier, 1989).

Stereo- and Regioselective Syntheses

1-Bromo-4,4-dimethylpentane equivalents have been used in stereo- and regioselective syntheses, such as in the creation of optically active trihydroxy dimethylpentane derivatives. These syntheses are crucial for the development of propionate-derived natural products (Tatsuta, Koguchi & Kase, 1988).

Photochemical Studies

In photochemical research, derivatives of 1-Bromo-4,4-dimethylpentane, like 2-Bromo-4,4-dimethyl-2-cyclohexenone, have been studied for their behavior under various conditions, providing insights into the photochemical reduction processes (Hombrecher & Margaretha, 1982).

Phase-Transfer Catalysis

The compound is also significant in phase-transfer catalysis research. It's been explored in the context of alkylation of phenols, demonstrating its effectiveness and the impact of various catalysts and reaction conditions (Reinholz, Becker, Hagenbruch, Schäfer & Schmitt, 1990).

properties

IUPAC Name

1-bromo-4,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWXIBYHHZALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578001
Record name 1-Bromo-4,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,4-dimethylpentane

CAS RN

6570-95-2
Record name 1-Bromo-4,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4,4-dimethylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JS Parent, DJ Thom, G White… - Journal of Polymer …, 2001 - Wiley Online Library
The thermal stability of brominated isobutylene–isoprene rubber (BIIR) was investigated through studies of the elastomer and a model compound that accurately represented the …
Number of citations: 78 onlinelibrary.wiley.com
EM Gutman, WJ Hickinbottom - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… A specimen of this acid prepared from 1-bromo-4 : 4-dimethylpentane by reaction with malonic ester boiled at 129-130/13 mm., had n2.l 1-4298 (Found : C, 68.7 ; H, 11-6. Calc. for C,H,,…
Number of citations: 10 pubs.rsc.org
MF Mady, MA Kelland - Chemical Engineering Science, 2016 - Elsevier
Quaternary ammonium salts containing the t-heptyl group have been synthesized for the first time. The new compounds are water-soluble tris(t-heptyl)(n-propyl)ammonium bromide and …
Number of citations: 34 www.sciencedirect.com
H Hamano, K Nagata, N Fukada, H Shimotahira… - Bioorganic & medicinal …, 2000 - Elsevier
Acyclic noncompetitive antagonists of ionotropic γ-aminobutyric acid (GABA) receptors, bearing an ester or ether linkage, were designed, synthesized, and assayed for their inhibition of …
Number of citations: 19 www.sciencedirect.com
DJ Thom - 1999 - nlc-bnc.ca
Poly (isobutene-CO-isoprene), known as butyl rubber, is valued for its gas impermeability and mechanical damping properties. Bromination of the isoprene units affords a highly cure …
Number of citations: 6 www.nlc-bnc.ca
MS Kharasch, C Hannum - Journal of the American Chemical …, 1934 - ACS Publications
(1) Kharasch and Mayo, This Journal, 66, 2469 (1933); Khar-asch, McNab and Mayo, ibid., 66, 2521 (1933); Kharasch, Hannum and Gladstone, ibid., 66, 244 (1934); Kharasch and …
Number of citations: 7 pubs.acs.org
KN Allen, RH Abeles - Biochemistry, 1989 - ACS Publications
Materials and Methods Enzymes and Materials. Acetylcholinesterase from electric eel (type VS), pseudocholinesterase from horse serum (type IV-S), alcohol dehydrogenase, NADP+ …
Number of citations: 85 pubs.acs.org
MF Mady, MA Kelland - Energy & Fuels, 2018 - ACS Publications
Quaternary ammonium ionic liquid salts (QAILs) are well known as synergists for kinetic hydrate inhibitor (KHI) polymers such as poly(N-vinyl caprolactam) (PVCap). Earlier work …
Number of citations: 15 pubs.acs.org
MJ Hall, CS Hamilton - Journal of the American Chemical Society, 1934 - ACS Publications
Phenylmagnesium bromide has been shown to react with 1, 2-cyclobutanedicarboxylic an-hydride (II) in a fashion analogous to its reaction with phthalic anhydride. One mole of the …
Number of citations: 1 pubs.acs.org
KN Allen - 1990 - search.proquest.com
The kinetics of substrate hydrolysis by pig liver esterase show activation by various substrates as well as activation by organic solvents. The effects of these compounds on the kinetics …
Number of citations: 0 search.proquest.com

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